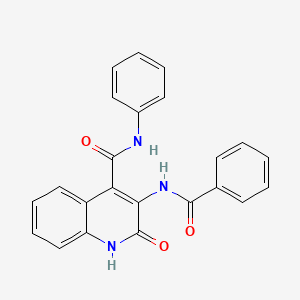

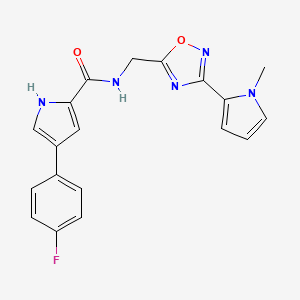

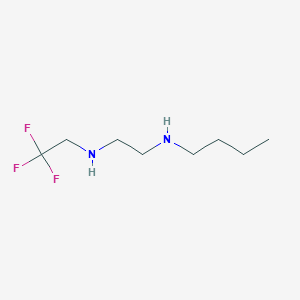

3-benzamido-2-oxo-N-phenyl-1H-quinoline-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-benzamido-2-oxo-N-phenyl-1H-quinoline-4-carboxamide is a compound that falls under the category of quinolones . Quinolone is a privileged scaffold in medicinal chemistry and 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential .

Synthesis Analysis

The synthesis of such compounds involves a variety of methods, including multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions . The conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive .Molecular Structure Analysis

The molecular structure of 3-benzamido-2-oxo-N-phenyl-1H-quinoline-4-carboxamide is complex and unique. Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .Chemical Reactions Analysis

The chemical reactions involving 3-benzamido-2-oxo-N-phenyl-1H-quinoline-4-carboxamide are diverse. For instance, 3-Benzoylquinoxalin-2 (1H)-one is cyclized with acetic anhydride in the presence of pyridine into 2-oxo-4-phenylpyrano [2,3- b ]quinoxaline .Scientific Research Applications

- Biological studies revealed potent and selective cytotoxicity against HEK-293 cells without affecting HT-29 cells .

- Spiro-fused heterocyclic compounds, including those derived from this compound, have shown promise as antimicrobial agents .

- While not directly studied for anti-HIV activity, similar compounds have been investigated in the context of HIV replication inhibition .

Anticancer Potential

Antimicrobial Activity

Anti-HIV Research

Anti-Inflammatory Properties

Drug Discovery Scaffold

Structural Versatility

Future Directions

The future directions for the research and development of 3-benzamido-2-oxo-N-phenyl-1H-quinoline-4-carboxamide are promising. The compound can be explored for its therapeutic potential . Furthermore, the synthesis methodology can be adapted for the derivatization of other less reactive carboxylate species .

properties

IUPAC Name |

3-benzamido-2-oxo-N-phenyl-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O3/c27-21(15-9-3-1-4-10-15)26-20-19(22(28)24-16-11-5-2-6-12-16)17-13-7-8-14-18(17)25-23(20)29/h1-14H,(H,24,28)(H,25,29)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSFFTJBVGXKHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C3=CC=CC=C3NC2=O)C(=O)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzamido-2-oxo-N-phenyl-1H-quinoline-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2383812.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2383822.png)

![1-[4-(Ethylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B2383828.png)

![5-Methyl-2-({2-[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]-2-oxoethyl}thio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2383829.png)

![2-Cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2383831.png)

![N-allyl-1-(4-chlorophenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2383832.png)